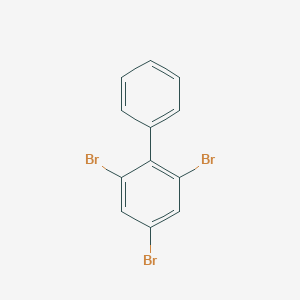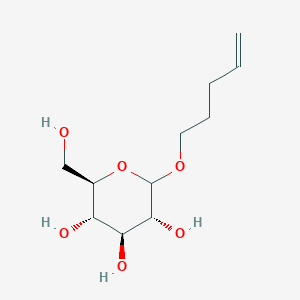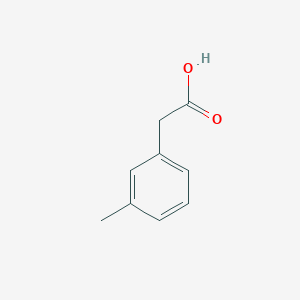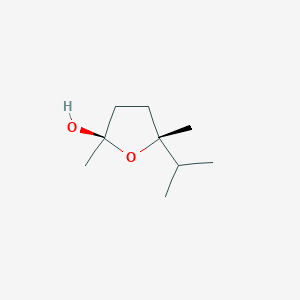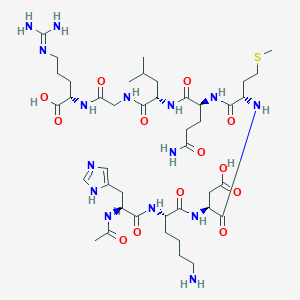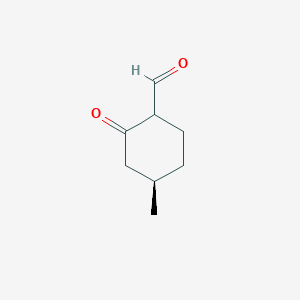![molecular formula C11H7ClN2O4 B167149 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione CAS No. 128099-82-1](/img/structure/B167149.png)
10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione, also known as NTCD-M, is a synthetic compound with potential applications in scientific research. This molecule is of interest due to its unique structure and potential to interact with biological systems.
Wirkmechanismus
The mechanism of action of 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione is not well understood. However, it is believed that the molecule may exert its anti-cancer activity through the inhibition of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione may induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that the molecule is cytotoxic to a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione has been shown to inhibit the growth of tumors in vivo, suggesting that it may have potential as a cancer therapeutic.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione is that it is a synthetic compound, which means that it can be easily synthesized in large quantities for use in laboratory experiments. Additionally, the molecule has been shown to be relatively stable under a variety of conditions, which makes it useful for in vitro and in vivo studies. However, one limitation of 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione is that its mechanism of action is not well understood, which makes it difficult to optimize its use in laboratory experiments.
Zukünftige Richtungen
There are a number of future directions for research on 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione. One area of interest is the development of new cancer therapies based on the molecule. Additionally, researchers may be interested in further elucidating the mechanism of action of 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione, which could lead to a better understanding of its potential applications in scientific research. Finally, researchers may be interested in exploring the anti-inflammatory properties of 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione, which could have implications for the treatment of various inflammatory diseases.
Synthesemethoden
10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione can be synthesized through a multi-step process involving the reaction of various starting materials. The initial step involves the reaction of 2,5-dimethoxytetrahydrofuran with ethyl chloroformate to form a cyclic carbonate intermediate. This intermediate is then reacted with N-methyl-N-nitroso-p-toluenesulfonamide to form the nitrosamide intermediate. Finally, the nitrosamide intermediate is reacted with an appropriate dienophile to form 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione.
Wissenschaftliche Forschungsanwendungen
10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione has potential applications in scientific research, particularly in the field of medicinal chemistry. This molecule has been shown to exhibit anti-cancer activity in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione has been shown to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases.
Eigenschaften
CAS-Nummer |
128099-82-1 |
|---|---|
Produktname |
10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione |
Molekularformel |
C11H7ClN2O4 |
Molekulargewicht |
266.64 g/mol |
IUPAC-Name |
10-chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione |
InChI |
InChI=1S/C11H7ClN2O4/c12-11(14(17)18)9(15)7-3-1-2-6-4-5-13(8(6)7)10(11)16/h1-3H,4-5H2 |
InChI-Schlüssel |
IUNOUXVCYNIMKZ-UHFFFAOYSA-N |
SMILES |
C1CN2C3=C1C=CC=C3C(=O)C(C2=O)([N+](=O)[O-])Cl |
Kanonische SMILES |
C1CN2C3=C1C=CC=C3C(=O)C(C2=O)([N+](=O)[O-])Cl |
Synonyme |
4H-Pyrrolo[3,2,1-ij]quinoline-4,6(5H)-dione, 5-chloro-1,2-dihydro-5-nitro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



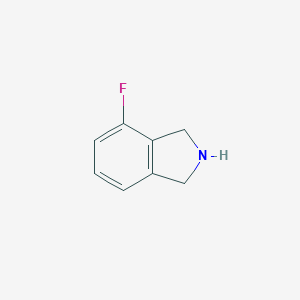
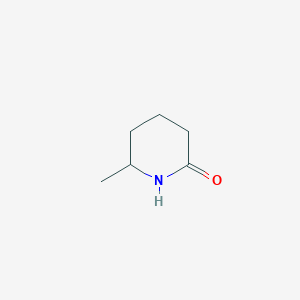
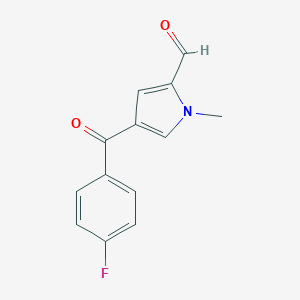
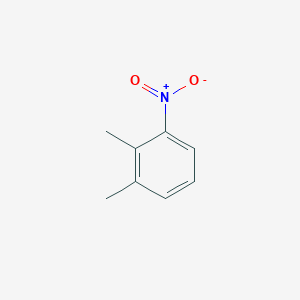
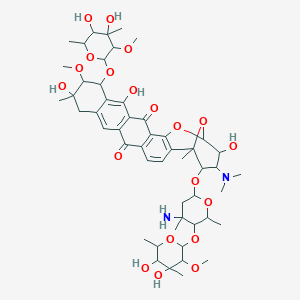

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-Amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B167076.png)
